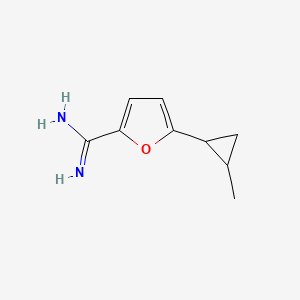
5-(2-Methylcyclopropyl)furan-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylcyclopropyl)furan-2-carboximidamide is a chemical compound with the molecular formula C9H12N2O It is characterized by a furan ring substituted with a 2-methylcyclopropyl group and a carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carboximidamide typically involves the reaction of 2-furoic acid with 2-methylcyclopropylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the carboximidamide group . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(2-Methylcyclopropyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives.
科学的研究の応用
5-(2-Methylcyclopropyl)furan-2-carboximidamide has several scientific research applications:
作用機序
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and carboximidamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-Methylcyclopropyl)furan-2-carboximidamide include:
Furan-2-carboximidamide: Lacks the 2-methylcyclopropyl group.
5-(2-Methylcyclopropyl)furan-2-carboxamide: Contains a carboxamide group instead of a carboximidamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a 2-methylcyclopropyl group, and a carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
生物活性
5-(2-Methylcyclopropyl)furan-2-carboximidamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interaction with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C10H12N2O, characterized by a furan ring and an imidamide functional group. The presence of a methylcyclopropyl substituent at the 5-position of the furan ring enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although further investigation is necessary to quantify its efficacy and mechanism of action.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | High | |
| C. albicans | Low |
The biological activity of this compound may involve interactions with specific enzymes or receptors. Studies are ongoing to elucidate its binding affinity and selectivity towards various biological targets, which could provide insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Cyclopropyl)furan-2-carboximidamide | Cyclopropyl group instead of methylcyclopropyl | May exhibit different biological activities |
| 5-(3-Methylcyclobutyl)furan-2-carboximidamide | Cyclobutyl group; larger ring size | Potentially different reactivity due to ring strain |
| 5-(Phenyl)furan-2-carboximidamide | Phenyl group at the 5-position | Known for distinct pharmacological properties |
This table emphasizes how variations in substituents can significantly influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating analogs of this compound to explore their biological activity further. For instance, a study conducted on various derivatives revealed that modifications at the furan ring significantly impacted their antimicrobial efficacy.
Example Study
In a study assessing the antimicrobial effects of several derivatives, it was found that certain modifications enhanced activity against resistant strains of bacteria. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited improved binding to bacterial enzymes, suggesting a pathway for optimizing therapeutic agents derived from this scaffold.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
5-(2-methylcyclopropyl)furan-2-carboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-5-4-6(5)7-2-3-8(12-7)9(10)11/h2-3,5-6H,4H2,1H3,(H3,10,11) |
InChIキー |
VFUWHUOYNZYAQU-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















